rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid
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Overview
Description
rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino acids during chemical reactions .
Preparation Methods
The synthesis of rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid typically involves the protection of amino acids using the Fmoc group. One common method involves the reaction of the corresponding protected amino acid with sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . These methods yield crystalline solids that are stable at room temperature and have a long shelf-life .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The Fmoc group can be removed through oxidative conditions.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under specific conditions.
Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its stability and ability to protect amino acids make it a valuable tool for creating complex peptides and proteins. It is also used in the study of protein-protein interactions, enzyme mechanisms, and drug development .
Mechanism of Action
The mechanism of action of this compound involves the protection of amino acids during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, allowing for selective reactions at other sites. This protection is crucial for the stepwise synthesis of peptides, ensuring that the desired sequence is achieved without side reactions .
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids, such as:
- ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
- rac-(3aR,6aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid
These compounds share the Fmoc protecting group but differ in their core structures and functional groups. The uniqueness of rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid lies in its specific structure, which provides distinct reactivity and stability properties .
Properties
IUPAC Name |
(3aR,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c24-20(25)22-12-23(9-14(22)10-27-13-22)21(26)28-11-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25)/t14-,22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTBNWMOXXJOND-JLCFBVMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2COC[C@@]2(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137568-93-3 |
Source
|
Record name | rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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